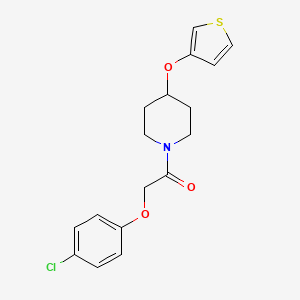

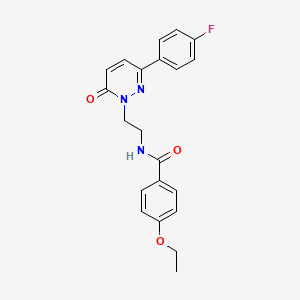

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to various research studies focusing on the synthesis and analysis of similar compounds. These studies involve the investigation of molecular structures, vibrational spectra, and potential biological activities of related chlorophenyl and piperidinyl derivatives.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including Michael addition and Mannich condensation. For instance, a novel compound with a chlorophenyl and piperidinyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another related molecule was synthesized by a modified Mannich condensation, which involved the reaction of dichlorobenzaldehyde, 3-pentanone, and ammonium acetate . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing functional group interconversions and targeted reactions to assemble the complex structure.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been studied using density functional theory (DFT) and X-ray crystallography. For example, the crystal structure of an adduct comprising chlorophenyl and piperidinyl substituents was analyzed, revealing specific dihedral angles between the benzene ring and the piperidine rings . Similarly, the equilibrium geometry and vibrational wavenumbers of another chlorophenyl compound were computed using DFT methods . These analyses provide insights into the three-dimensional arrangement of atoms in the molecule and the electronic distribution, which are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of related compounds towards nucleophiles has been studied, indicating that certain chlorophenyl derivatives can undergo Michael-type nucleophilic addition reactions. For instance, a benzo[b]thiophene sulfoxide derivative was shown to react with sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions . This suggests that the compound may also exhibit reactivity towards nucleophiles, potentially leading to a variety of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies provide information on the functional groups present, the conformation of the molecules, and the electronic environment of specific atoms . Additionally, the nonlinear optical properties and molecular electrostatic potential regions of these compounds have been evaluated, indicating potential sites for electrophilic and nucleophilic attacks . The antioxidant potency and antileukemic activity of some derivatives have also been assessed, demonstrating the biological relevance of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of Biologically Active Compounds : The synthesis of biologically active compounds, incorporating structures related to "2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone," has been explored. These compounds have shown promising antibacterial and antifungal activities. The synthesis process involves reactions with various aromatic aldehydes and alcohols under specific conditions to produce compounds with potential biological applications (Karabasanagouda et al., 2009).

Characterization and Theoretical Calculations : Another study focused on the synthesis, thermal and optical studies, and structural characterization of related compounds. Theoretical calculations were performed to optimize structural coordinates, and the results supported the experimental findings. The study highlights the compound's stability and potential for further research applications (Karthik et al., 2021).

Wound-Healing Potential

- Evaluation of Wound-Healing Activity : A series of derivatives related to the chemical structure of interest were synthesized and evaluated for their in vivo wound-healing potential. Compounds showed significant wound healing, indicating the influence of specific functional groups on their biological activity. The study provides insights into the structure-activity relationship of these compounds (Vinaya et al., 2009).

Chemical Reactivity and Applications

- Chemical Reactivity and Synthesis of Heterocycles : Research on the condensation reactions of related compounds has led to the development of novel methods for preparing heterocyclic compounds. These methods offer new pathways for synthesizing isoflavones and other heterocycles, showcasing the versatility of related chemical structures in synthetic organic chemistry (Moskvina et al., 2015).

Advanced Materials and Environmental Applications

- Degradation of Environmental Pollutants : Studies on the degradation of environmental pollutants, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), utilize advanced electrochemical oxidation processes. These studies indicate the potential of related compounds in environmental cleanup and pollution control, highlighting their role in mineralizing persistent organic pollutants (Brillas et al., 2000).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c18-13-1-3-14(4-2-13)21-11-17(20)19-8-5-15(6-9-19)22-16-7-10-23-12-16/h1-4,7,10,12,15H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEIAAZNAOXNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

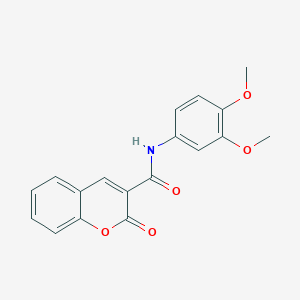

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

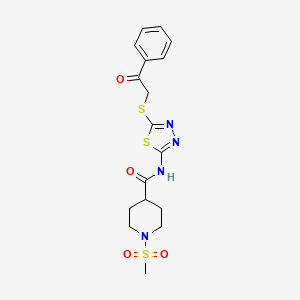

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

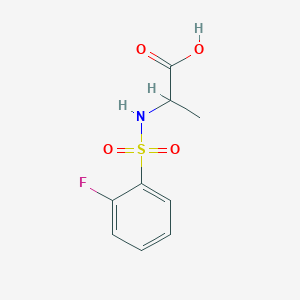

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)